1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine is a chemical compound characterized by the presence of a chloro group, an isopropoxy group, and a methylmethanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-isopropoxyphenylboronic acid with appropriate reagents to introduce the N-methylmethanamine group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as hydroxyl or alkyl groups .
Scientific Research Applications
1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-isopropoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-isopropoxyphenyl)ethanone: Shares the chloro and isopropoxy groups but differs in the presence of an ethanone group instead of the N-methylmethanamine group.
(2-Chloro-6-isopropoxyphenyl)methanol: Contains a methanol group instead of the N-methylmethanamine group.
(2-Chloro-6-isopropoxyphenyl)(methyl)sulfane: Features a methylsulfane group in place of the N-methylmethanamine group.
Uniqueness
Its structural features enable distinct reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(2-chloro-6-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11-6-4-5-10(12)9(11)7-13-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
IXCHGENQEIXWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)CNC |
Origin of Product |
United States |
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